Cyclohexene-1,3-dicarboxylic acid

Description

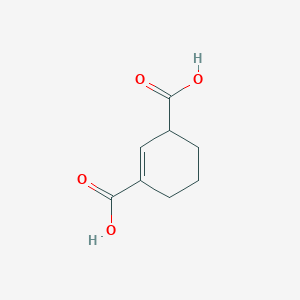

Cyclohexene-1,3-dicarboxylic acid (C₈H₁₂O₄) is a bicyclic carboxylic acid with two carboxyl groups positioned at the 1 and 3 carbons of a cyclohexene ring. Its stereoisomers, such as cis- and trans-1,3-cyclohexanedicarboxylic acid, are distinguished by spatial arrangements of the substituents (CAS 2305-31-9 and 3971-31-1, respectively) . This compound serves as a precursor in organic synthesis and exhibits biological relevance, particularly in interactions with glutamate transporters and enzyme inhibition .

Propriétés

Numéro CAS |

109940-58-1 |

|---|---|

Formule moléculaire |

C8H10O4 |

Poids moléculaire |

170.16 g/mol |

Nom IUPAC |

cyclohexene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12) |

Clé InChI |

FCTPXMGHGVCNMD-UHFFFAOYSA-N |

SMILES |

C1CC(C=C(C1)C(=O)O)C(=O)O |

SMILES canonique |

C1CC(C=C(C1)C(=O)O)C(=O)O |

Synonymes |

1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Mechanism and Selectivity in Diels-Alder Adduct Formation

The stereoelectronic properties of the dienophile and diene dictate the regiochemistry of the cycloadduct. Maleic anhydride, a strong dienophile, reacts with 1,3-butadiene to form the 1,2-dicarboxylic anhydride due to the electron-withdrawing effects of the anhydride group. To shift regioselectivity toward the 1,3 positions, modified dienophiles or substituted dienes may be required. For instance, using a dienophile with pre-existing substituents at positions that direct carboxylation to the 1,3 positions could theoretically yield the desired product.

Decarboxylation Strategies for Cyclohexene Carboxylic Acids

Decarboxylation reactions offer a pathway to modify existing dicarboxylic acids into mono-carboxylic derivatives. For example, 1,4-cyclohexadiene-1-carboxylic acid is synthesized via decarboxylation of 3-substituted-4-cyclohexene-1,2-dicarboxylic acid anhydrides. While this method reduces the number of carboxylic acid groups, it underscores the potential for selective bond cleavage in cyclohexene systems.

Reaction Conditions and Byproduct Management

The decarboxylation of 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride involves treatment with a strong base (e.g., NaOH) at 50–70°C, followed by acidification with mineral acids to isolate the product. Carbon dioxide evolution during acidification is critical for driving the reaction to completion. Adapting this method to a 1,3-dicarboxylic acid precursor would require precise control over substituent positions to direct decarboxylation selectively.

Hydrogenation and Partial Saturation of Aromatic Precursors

Hydrogenation of aromatic dicarboxylic acids, such as phthalic acid derivatives, is a well-established route to cyclohexane dicarboxylic acids. However, achieving partial hydrogenation to preserve the cyclohexene ring remains challenging.

Industrial-Scale Synthesis and Process Optimization

Large-scale production of cyclohexene dicarboxylic acid derivatives often involves recycling strategies to enhance efficiency. For example, recycling the aqueous filtrate from rhodium-catalyzed hydrogenation reactions reduces catalyst consumption and improves reaction rates. Similar process optimizations could be applied to cyclohexene-1,3-dicarboxylic acid synthesis if viable intermediates are identified.

Case Study: Batch Production of Cyclohexane Dicarboxylic Acids

A 25-gallon autoclave process for producing cyclohexane-1,3-dicarboxylic acid uses recycled catalyst and filtrate to achieve 500 lbs of product with consistent yields . Scaling analogous reactions for cyclohexene derivatives would require adjustments to prevent over-hydrogenation and maintain ring unsaturation.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohex-1-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.

Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.

Major Products Formed

Oxidation: Cyclohexane-1,3-dicarboxylic acid.

Reduction: Cyclohexane-1,3-dicarboxylic acid derivatives.

Substitution: Esters, amides, and other functionalized cyclohexane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

a. Precursor for Dicarboxylic Acid Derivatives

CHDCA serves as a precursor for synthesizing various dicarboxylic acid derivatives. Its ability to undergo reactions such as decarboxylation enables the production of more complex molecules used in pharmaceuticals and agrochemicals. For instance, derivatives of cyclohexane dicarboxylic acids are utilized in the synthesis of polyesters and polyamides, which are essential in producing biodegradable plastics .

b. Synthesis of Natural Products

Research has demonstrated that CHDCA can be transformed into important natural products through multi-step synthesis pathways. For example, it has been used in the total synthesis of bioactive compounds like shikimic acid derivatives, which are crucial in the pharmaceutical industry .

Material Science

a. Polymer Production

CHDCA is utilized in synthesizing high-performance polymers. Its dicarboxylic acid structure allows it to form polyesters through condensation reactions with diols. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials .

b. Crosslinking Agents

In material science, CHDCA functions as a crosslinking agent in thermosetting resins. The presence of multiple carboxylic groups facilitates the formation of networks that enhance the mechanical strength and thermal resistance of materials used in construction and automotive industries .

Environmental Applications

a. Biodegradation Studies

Recent studies have investigated the biodegradability of CHDCA-based polymers in environmental settings. The dicarboxylic structure contributes to the breakdown process by microbial action, making these materials more environmentally friendly compared to traditional plastics .

b. Wastewater Treatment

CHDCA derivatives have shown potential in wastewater treatment processes due to their ability to chelate heavy metals and remove contaminants from industrial effluents. This application is crucial for developing sustainable environmental practices .

Case Studies

Mécanisme D'action

The mechanism of action of cyclohex-1-ene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Functional Comparison

Key Research Findings

Structural Modifications and Functional Outcomes

- Substituent Effects: Amino groups enhance polarity and receptor binding, as seen in 1-aminocyclohexane derivatives. Conversely, esterified derivatives (e.g., diethyl esters) are more lipophilic, favoring synthetic utility over bioactivity .

Q & A

What are the primary synthetic routes for Cyclohexene-1,3-dicarboxylic acid, and what are their mechanistic considerations?

Advanced

this compound is typically synthesized via oxidation of substituted cyclohexene precursors. For example, 3-Cyclohexene-1-acetic acid can be oxidized using potassium permanganate (KMnO₄) in aqueous medium to yield cyclohexene-dicarboxylic acid derivatives . Mechanistically, this involves cleavage of the double bond and subsequent oxidation of the acetic acid moiety. Alternative routes include Diels-Alder reactions with maleic anhydride followed by hydrolysis, though regioselectivity must be carefully controlled. Optimization of reaction conditions (e.g., temperature, pH, and catalyst purity) is critical to minimize side reactions such as over-oxidation or ring-opening.

How can spectroscopic methods distinguish between cis and trans isomers of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for differentiating isomers. In cis-isomers, the coupling constant (J) between vicinal protons on the cyclohexene ring typically ranges from 8–12 Hz due to dihedral angle constraints, whereas trans-isomers exhibit smaller J values (3–6 Hz) . Infrared (IR) spectroscopy further complements this by identifying hydrogen-bonding patterns in the carboxylic groups, which are more pronounced in cis configurations due to closer proximity of the -COOH groups.

What experimental strategies resolve contradictions in catalytic efficiency for hydrogenation of this compound derivatives?

Advanced

Discrepancies in catalytic efficiency often arise from variations in catalyst preparation or reaction conditions. For hydrogenation, palladium (Pd) catalysts are commonly used, but discrepancies in yield may stem from differences in catalyst loading, solvent polarity, or hydrogen pressure . Systematic studies comparing Pd/C with Raney Ni under controlled conditions (e.g., 1–3 atm H₂, 25–80°C) can isolate optimal parameters. Additionally, monitoring reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC) helps identify intermediate byproducts affecting yield .

How does X-ray crystallography using SHELX software confirm the stereochemistry of this compound derivatives?

Advanced

Single-crystal X-ray diffraction refined via SHELXL (a module of the SHELX suite) provides unambiguous stereochemical assignment. The program refines positional and thermal parameters against diffraction data, enabling precise determination of bond lengths, angles, and torsional conformations . For this compound, this method clarifies the spatial arrangement of carboxylic groups and the cyclohexene ring, distinguishing between chair, boat, or twisted conformations. High-resolution data (≤1.0 Å) are recommended to resolve potential disorder in the crystal lattice.

What challenges arise in achieving regioselectivity during esterification of this compound, and how are they mitigated?

Advanced

Regioselective esterification is complicated by the proximity of the two carboxylic groups. To favor mono-esterification, bulky alcohols (e.g., tert-butanol) or protective groups (e.g., trimethylsilyl) can sterically hinder one site . Kinetic control via low-temperature reactions (−10°C to 0°C) in aprotic solvents (e.g., THF) further enhances selectivity. Reaction monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) ensures minimal di-ester formation.

What are the best practices for handling and storing this compound to prevent degradation?

Basic

Store the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation or moisture absorption . Handle in a fume hood with nitrile gloves and protective eyewear, as carboxylic acids can cause skin irritation. Periodic Fourier-transform infrared (FTIR) analysis monitors degradation, with shifts in O-H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) peaks indicating hydrolysis or dimerization.

How does the cyclohexene ring influence the acidity of this compound compared to its saturated analog?

Advanced

The electron-withdrawing effect of the cyclohexene double bond increases acidity relative to cyclohexane-1,3-dicarboxylic acid. This is evidenced by lower pKa values (≈2.5–3.0 vs. 4.0–4.5 for the saturated form) due to conjugation stabilizing the deprotonated carboxylate . Titration experiments with NaOH (0.1 M) and pH monitoring validate this trend, while computational studies (DFT) provide mechanistic insights into electronic effects.

What role does this compound play in synthesizing biodegradable polymers?

Advanced

The compound serves as a monomer for polyesters and polyamides due to its rigid cyclohexene backbone and reactive carboxylic groups. Copolymerization with diols (e.g., ethylene glycol) via melt polycondensation at 180–220°C produces polymers with tunable thermal stability (Tg ≈ 60–100°C) . Key parameters include stoichiometric balance (carboxyl:hydroxyl = 1:1), catalyst choice (e.g., Sb₂O₃), and vacuum application to remove water, enhancing molecular weight (Mn > 20 kDa).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.